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Compound of Interest

Compound Name:
3-(4-Fluorophenyl)-5-

methoxypyridine

Cat. No.: B577761 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological relevance of 3-(4-Fluorophenyl)-5-methoxypyridine. The

information is intended for researchers, scientists, and professionals in drug development and

medicinal chemistry.

Chemical Structure and Properties
Structure:

3-(4-Fluorophenyl)-5-methoxypyridine possesses a core structure consisting of a pyridine

ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a

methoxy group.

Physicochemical Properties:

While experimental data for this specific molecule is not readily available in public databases,

its properties can be estimated based on its structure and comparison with analogous

compounds.
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Property Estimated Value Reference/Method

Molecular Formula C₁₂H₁₀FNO -

Molecular Weight 203.21 g/mol Calculated

Appearance White to off-white solid Inferred from analogs

Melting Point Not available -

Boiling Point Not available -

Solubility

Likely soluble in organic

solvents like DMSO, DMF, and

chlorinated solvents. Poorly

soluble in water.

Inferred from analogs

pKa

The pyridine nitrogen is

expected to be weakly basic.

The pKa of the conjugate acid

is estimated to be in the range

of 3-4.[1]

Estimated based on

substituted pyridines

Spectroscopic Data (Predicted)
Predictive spectroscopic data is crucial for the identification and characterization of 3-(4-
Fluorophenyl)-5-methoxypyridine.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine

and fluorophenyl rings, as well as the methoxy group.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.4-8.2 m 2H
Protons on the

pyridine ring

~7.6-7.4 m 2H

Protons on the

fluorophenyl ring

(ortho to F)

~7.2-7.0 m 2H

Protons on the

fluorophenyl ring

(meta to F)

~7.0-6.8 m 1H
Proton on the pyridine

ring

~3.9 s 3H
Methoxy group

protons

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the

molecule.
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Chemical Shift (δ, ppm) Assignment

~165-160 (d) Carbon attached to Fluorine (¹JCF)

~160-155
Carbon of the pyridine ring attached to the

methoxy group

~150-140 Other carbons of the pyridine ring

~135-130
Quaternary carbon of the pyridine ring attached

to the phenyl group

~130-125 (d)
Carbons of the fluorophenyl ring (ortho to F,

²JCF)

~120-115
Quaternary carbon of the fluorophenyl ring

attached to the pyridine ring

~115-110 (d)
Carbons of the fluorophenyl ring (meta to F,

³JCF)

~110-105 Carbon of the pyridine ring

~55 Methoxy carbon

IR Spectroscopy (Predicted):

The infrared spectrum is expected to show characteristic absorption bands for the functional

groups present.

Wavenumber (cm⁻¹) Assignment

~3100-3000 C-H stretching (aromatic)

~2950-2850 C-H stretching (methoxy)

~1600, 1500, 1450 C=C and C=N stretching (aromatic rings)

~1250-1200 C-O-C stretching (asymmetric)

~1050-1000 C-O-C stretching (symmetric)

~1220-1180 C-F stretching
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Mass Spectrometry (Predicted):

The mass spectrum should show the molecular ion peak corresponding to the molecular weight

of the compound.

m/z Assignment

203 [M]⁺

204 [M+1]⁺

Synthesis Methodology
A plausible synthetic route for 3-(4-Fluorophenyl)-5-methoxypyridine would involve a Suzuki-

Miyaura cross-coupling reaction. This is a common and versatile method for forming carbon-

carbon bonds between aryl halides and aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants: 3-Bromo-5-methoxypyridine and 4-fluorophenylboronic acid.

Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate

(Na₂CO₃), or cesium carbonate (Cs₂CO₃).

Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene,

dioxane, or DMF) and water.

Procedure: a. To a reaction vessel, add 3-bromo-5-methoxypyridine (1 equivalent), 4-

fluorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05

equivalents), and the base (2-3 equivalents). b. The vessel is evacuated and backfilled with

an inert gas (e.g., argon or nitrogen). c. The solvent system is added, and the reaction

mixture is heated to a temperature between 80-120 °C. d. The reaction progress is

monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS). e. Upon completion, the reaction mixture is cooled to room temperature and diluted
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with water. f. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). g.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure. h. The crude product is purified by column

chromatography on silica gel to afford the desired 3-(4-Fluorophenyl)-5-methoxypyridine.
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Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-(4-Fluorophenyl)-5-
methoxypyridine.
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Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for 3-(4-Fluorophenyl)-5-methoxypyridine,

the structural motifs present in the molecule, namely the substituted pyridine and fluorophenyl

groups, are found in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological activities,

including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The presence

of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its

biological target.

Potential Signaling Pathway Involvement:

Given the prevalence of similar structures in kinase inhibitors, it is plausible that 3-(4-
Fluorophenyl)-5-methoxypyridine could interact with various protein kinases. Kinases are

key regulators of cellular signaling pathways, and their dysregulation is implicated in many

diseases, including cancer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b577761?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/22/4072
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822021/
https://www.benchchem.com/product/b577761?utm_src=pdf-body
https://www.benchchem.com/product/b577761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-(4-Fluorophenyl)-5-methoxypyridine

Protein Kinase

Phosphorylated Substrate

Phosphorylation

ATP Substrate Protein

Downstream Cellular Response
(e.g., Proliferation, Survival)

Click to download full resolution via product page

Caption: Hypothetical mechanism of action via protein kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

To investigate the potential kinase inhibitory activity of 3-(4-Fluorophenyl)-5-
methoxypyridine, a standard in vitro kinase assay could be performed.
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Materials: Recombinant protein kinase, appropriate substrate peptide, ATP, and the test

compound. A detection reagent, such as a phosphospecific antibody or a fluorescent probe,

is also required.

Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase,

substrate, and ATP are incubated with the test compound in a suitable buffer. c. The reaction

is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). d. The

reaction is stopped, and the amount of phosphorylated substrate is quantified using the

detection reagent. e. The half-maximal inhibitory concentration (IC₅₀) value is calculated by

plotting the percentage of kinase inhibition against the compound concentration.

Conclusion
3-(4-Fluorophenyl)-5-methoxypyridine is a molecule of interest for medicinal chemistry and

drug discovery due to its structural features. While direct experimental data is currently limited,

this guide provides a comprehensive overview based on its deduced structure and data from

analogous compounds. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable

method for its preparation, and its potential as a kinase inhibitor warrants further investigation

through in vitro and in vivo studies. This document serves as a foundational resource for

researchers interested in exploring the chemical and biological properties of this and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b577761#3-4-fluorophenyl-5-methoxypyridine-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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